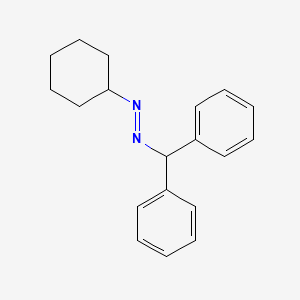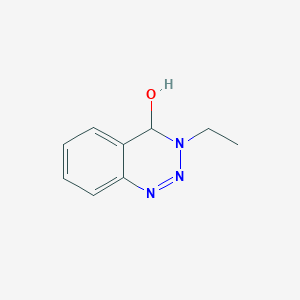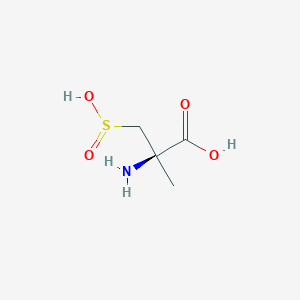
2-Methylcysteinesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcysteinesulfinic acid: is an organic compound with the molecular formula C4H9NO4S. It is a derivative of cysteine, an amino acid, and contains a sulfinic acid group. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcysteinesulfinic acid typically involves the oxidation of 2-Methylcysteine. One common method is the reaction of 2-Methylcysteine with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows: [ \text{2-Methylcysteine} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylcysteinesulfinic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction reactions can revert the sulfinic acid group back to a thiol group.
Substitution: The sulfinic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sulfonyl chlorides (RSO2Cl) or amines (RNH2).
Major Products Formed:
Oxidation: 2-Methylcysteinesulfonic acid.
Reduction: 2-Methylcysteine.
Substitution: Various sulfonamide derivatives.
Applications De Recherche Scientifique
2-Methylcysteinesulfinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound for studying the behavior of sulfinic acids in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: Its derivatives are explored for use in materials science and as intermediates in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Methylcysteinesulfinic acid involves its interaction with various molecular targets and pathways:
Oxidative Stress: The sulfinic acid group can act as a redox-active center, participating in redox reactions that modulate oxidative stress.
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
Signal Transduction: It may influence cellular signaling pathways by modifying the redox state of key signaling molecules
Comparaison Avec Des Composés Similaires
Cysteinesulfinic acid: Similar structure but lacks the methyl group.
Methionine sulfoxide: Contains a sulfoxide group instead of a sulfinic acid group.
Taurine: Contains a sulfonic acid group instead of a sulfinic acid group.
Uniqueness: 2-Methylcysteinesulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
84888-75-5 |
|---|---|
Formule moléculaire |
C4H9NO4S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-methyl-3-sulfinopropanoic acid |
InChI |
InChI=1S/C4H9NO4S/c1-4(5,3(6)7)2-10(8)9/h2,5H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1 |
Clé InChI |
RHJTXIFKACRYOA-BYPYZUCNSA-N |
SMILES isomérique |
C[C@](CS(=O)O)(C(=O)O)N |
SMILES canonique |
CC(CS(=O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)

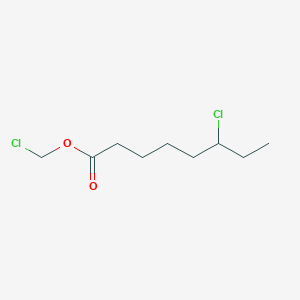
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
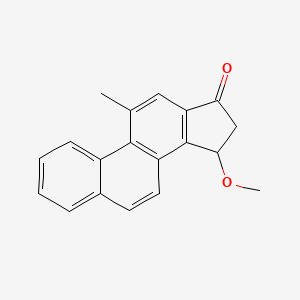

![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
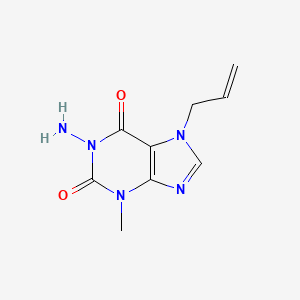
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
